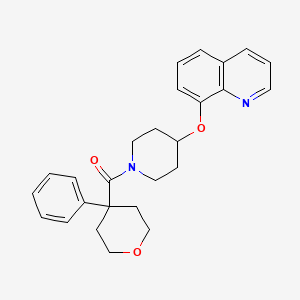
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone, also known as QL-XII-47, is a chemical compound that has been used in scientific research to investigate its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Antagonistic Properties on mGlu1 Receptors : JNJ16259685, a structurally related compound, demonstrated potent, selective, and systemically active antagonistic properties on metabotropic glutamate (mGlu) 1 receptors. It non-competitively inhibited glutamate-induced Ca2+ mobilization and showed high potency in occupying central mGlu1 receptors in the rat cerebellum and thalamus, indicating potential applications in neurological research and therapy (Lavreysen et al., 2004).
Synthetic Chemistry Applications
- Convergent Synthesis and Cytotoxicity : A series of novel trifluoromethyl-substituted methanones, including structures related to the query compound, were synthesized and showed significant cytotoxicity against human leukocytes at high concentrations. This indicates their potential utility in developing cancer therapeutics (Bonacorso et al., 2016).
- Spectroscopic Properties Study : The electronic absorption, excitation, and fluorescence properties of certain methanone derivatives were studied, showing dual fluorescence with weak charge transfer separation in various solvents. This could be relevant for the development of fluorescent probes or materials (Al-Ansari, 2016).
Antimicrobial and Anticancer Activity
- Antimicrobial and Anticancer Screening : Novel quinoline derivatives exhibited antimicrobial activity and were screened for anticancer potential, highlighting the broader implications of these compounds in medical research and drug development (Honde & Rajendra, 2021).
Eigenschaften
IUPAC Name |
(4-phenyloxan-4-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c29-25(26(13-18-30-19-14-26)21-8-2-1-3-9-21)28-16-11-22(12-17-28)31-23-10-4-6-20-7-5-15-27-24(20)23/h1-10,15,22H,11-14,16-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELKHVBRQNWPPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

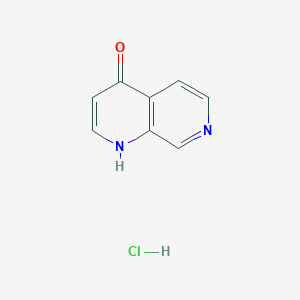
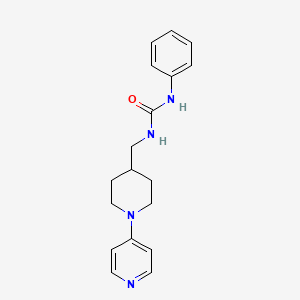
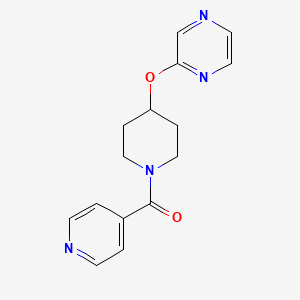

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2399768.png)
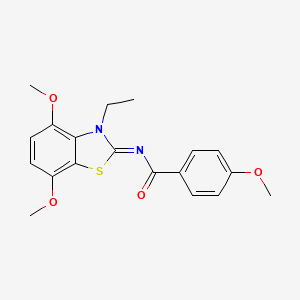
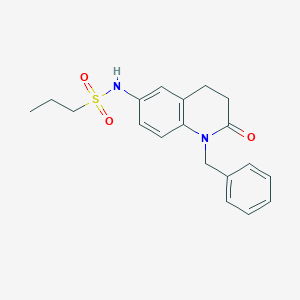
![3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2399775.png)
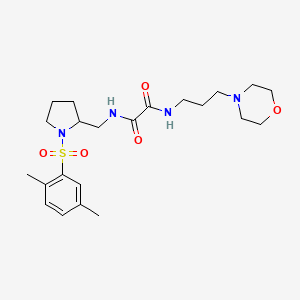
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2399779.png)
![2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride](/img/structure/B2399780.png)
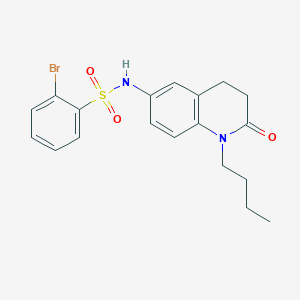
![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2399783.png)
